4',5,7-Trimethoxyisoflavone
Overview
Description
4’,5,7-Trimethoxyisoflavone is a type of isoflavone . Isoflavones are a group of phenolic compounds mostly restricted to plants of the legume family, where they mediate important interactions with plant-associated microbes, including in defense from pathogens and in nodulation .
Molecular Structure Analysis
The molecular structure of 4’,5,7-Trimethoxyisoflavone has been analyzed in several studies . It is an isoflavone substituted by methoxy groups at the 4’, 5, and 7 positions .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4’,5,7-Trimethoxyisoflavone have been documented in various databases . It has a molecular weight of 328.3 g/mol .
Scientific Research Applications
Antiurolithiatic Activity
4',5,7-Trimethoxyisoflavone, along with other related compounds, has shown significant antiurolithiatic activity. In a study on rats, these compounds demonstrated a notable decrease in urinary stone size and increased urine production compared to control groups, suggesting potential applications in treating kidney stones (Pérez G. et al., 2000).
Metabolism by Human Intestinal Bacteria
This compound undergoes biotransformation by human intestinal bacteria, specifically Blautia sp. MRG-PMF1. This bacterium can metabolize various polymethoxyflavones (PMFs), including 4',5,7-Trimethoxyisoflavone, to demethylated flavones. This biotransformation has implications for understanding flavonoid metabolism in the human intestine and potentially leads to novel bioactive compounds (Kim et al., 2014).
Synthesis and Chemical Transformation
The chemical synthesis of 4',5,7-Trimethoxyisoflavone has been documented, providing insights into its structural composition and potential for creating derivative compounds. Studies have shown its conversion into pentamethoxyisoflavone and partial demethylation to produce robustigenin, indicating its versatility in chemical modifications (Nakayama et al., 1980).
Biotransformation by Fungi and Insects
Biotransformation of 4',5,7-Trimethoxyisoflavone by Aspergillus niger and the larvae of the common cutworm (Spodoptera litura) has been studied. Aspergillus niger demonstrated regioselective demethylation at the C-4′ position. Similarly, when metabolized by Spodoptera litura, it was converted through demethylation at various positions (Miyazawa et al., 2006)(Takahashi et al., 2006).
Antiviral and Antimicrobial Activity
Studies have found that related compounds of 4',5,7-Trimethoxyisoflavone exhibit antiviral activity against herpes simplex virus, human cytomegalovirus, and poliovirus. Additionally, antimicrobial activities against various bacterial and fungal strains have been observed in similar compounds, highlighting the potential for antimicrobial and antiviral applications (Hayashi et al., 1997)(Zheng et al., 1996).
properties
IUPAC Name |
5,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)14-10-23-16-9-13(21-2)8-15(22-3)17(16)18(14)19/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVORTURQPBPEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10151315 | |
Record name | 4',5,7-Trimethoxyisoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10151315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4',5,7-Trimethoxyisoflavone | |
CAS RN |
1162-82-9 | |
Record name | 4',5,7-Trimethoxyisoflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001162829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4',5,7-Trimethoxyisoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10151315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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